8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline
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Overview
Description
Preparation Methods
The synthesis of 8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline involves multiple steps, typically starting with the formation of the isoxazole ring followed by the construction of the isoquinoline moiety. Common synthetic routes include:
Cyclization reactions: Utilizing appropriate precursors to form the isoxazole ring.
Methoxylation: Introducing the methoxy group at the desired position.
Hydrogenation: Reducing specific bonds to achieve the tetrahydro form.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Employing reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: Reacting with nucleophiles or electrophiles to substitute the methoxy group or other positions on the ring.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed depend on the reaction type and conditions .
Scientific Research Applications
8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biochemical pathways by binding to these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline can be compared with other isoxazoloisoquinoline derivatives, such as:
3,3a,4,9-Tetrahydroisoxazolo[4,3-g]isoquinoline: Lacks the methoxy group, leading to different chemical properties and reactivity.
8-Hydroxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline: Contains a hydroxy group instead of a methoxy group, affecting its solubility and biological activity.
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
8-methoxy-3,3a,4,9-tetrahydro-[1,2]oxazolo[4,3-g]isoquinoline |
InChI |
InChI=1S/C11H12N2O2/c1-14-11-9-5-10-8(6-15-13-10)4-7(9)2-3-12-11/h2-3,8H,4-6H2,1H3 |
InChI Key |
DSJITWLOCCOYPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC2=C1CC3=NOCC3C2 |
Origin of Product |
United States |
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